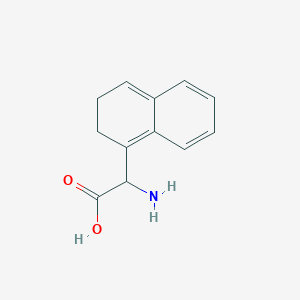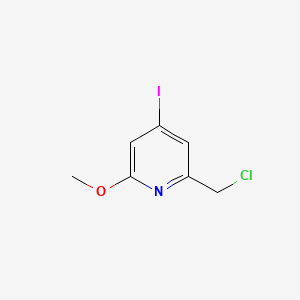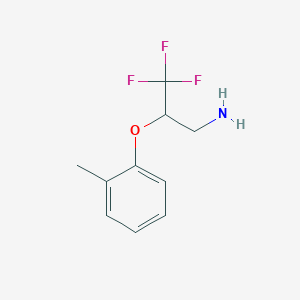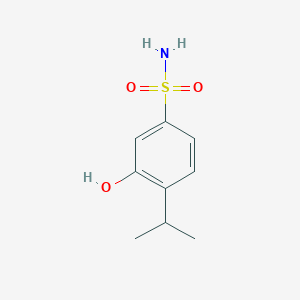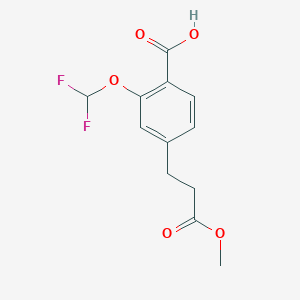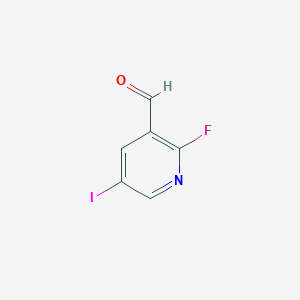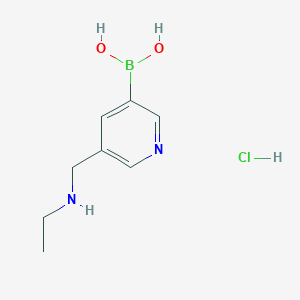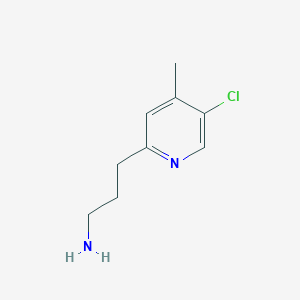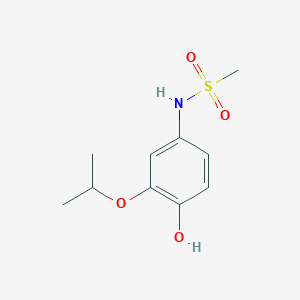
2-(2-Chloro-benzyl)-piperazine-1-carboxylic acid tert-butyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-(2-CHLORO-BENZYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are often used in medicinal chemistry due to their diverse biological activities. The compound features a piperazine ring substituted with a 2-chlorobenzyl group and a tert-butyl ester group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(2-CHLORO-BENZYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines.
Introduction of the 2-Chlorobenzyl Group: This step involves the alkylation of the piperazine ring with 2-chlorobenzyl chloride under basic conditions.
Esterification: The carboxylic acid group is esterified with tert-butyl alcohol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl position.
Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of benzaldehyde derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology
Pharmacology: Investigated for its potential as a pharmaceutical agent due to its piperazine core.
Biochemical Studies: Used in studies involving enzyme interactions and receptor binding.
Medicine
Drug Development: Explored for its potential in developing new therapeutic agents.
Diagnostics: Used in the development of diagnostic tools.
Industry
Material Science: Utilized in the synthesis of polymers and other advanced materials.
Agriculture: Investigated for its potential use in agrochemicals.
Wirkmechanismus
The mechanism of action of ®-2-(2-CHLORO-BENZYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER involves its interaction with specific molecular targets such as enzymes or receptors. The piperazine ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and modulate biological activity. The chlorobenzyl group enhances its binding affinity, while the tert-butyl ester group improves its stability and bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- ®-2-(2-BROMO-BENZYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER
- ®-2-(2-FLUORO-BENZYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER
- ®-2-(2-METHYL-BENZYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER
Uniqueness
- Chlorine Substitution : The presence of the chlorine atom in the benzyl group enhances the compound’s reactivity and binding affinity compared to other halogen-substituted derivatives.
- Stability : The tert-butyl ester group provides greater stability compared to other ester groups, making it more suitable for pharmaceutical applications.
Eigenschaften
Molekularformel |
C16H23ClN2O2 |
|---|---|
Molekulargewicht |
310.82 g/mol |
IUPAC-Name |
tert-butyl 2-[(2-chlorophenyl)methyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C16H23ClN2O2/c1-16(2,3)21-15(20)19-9-8-18-11-13(19)10-12-6-4-5-7-14(12)17/h4-7,13,18H,8-11H2,1-3H3 |
InChI-Schlüssel |
JXXQYZDCYXJQEJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCNCC1CC2=CC=CC=C2Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[6-Methyl-4-(trifluoromethyl)pyridin-2-YL]ethanamine](/img/structure/B14851906.png)

